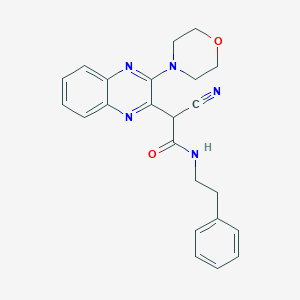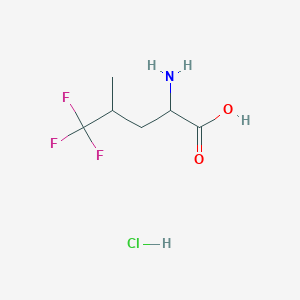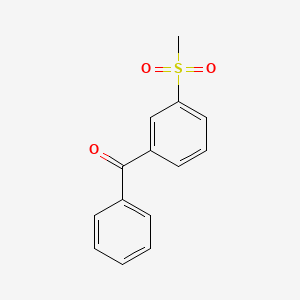
3-(Methylsulfonyl)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfonyl)benzophenone is a chemical compound with the linear formula C14H12O3S . It has a molecular weight of 260.31 . The IUPAC name for this compound is 3-(methylsulfonyl)phenylmethanone .
Molecular Structure Analysis
The molecular structure of 3-(Methylsulfonyl)benzophenone consists of a benzophenone core with a methylsulfonyl group attached to one of the phenyl rings . The InChI code for this compound is 1S/C14H12O3S/c1-18(16,17)13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3 .Physical And Chemical Properties Analysis
3-(Methylsulfonyl)benzophenone is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Photochemically Induced Radical Alkenylation
One application of benzophenone derivatives involves the photochemically induced radical alkenylation of C(sp3)–H bonds. A study by Amaoka et al. (2014) describes a metal-free reaction enabled by benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions. This process allows for the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a highly chemoselective manner. The derivatives obtained through this method can be further converted into complex natural products and pharmaceuticals, showcasing the versatility of benzophenone in synthetic organic chemistry Amaoka et al., Chemical Science, 2014.
Environmental Degradation and Treatment
In environmental research, the degradation of UV-filter benzophenone-3 in aqueous solutions has been studied extensively. Pan et al. (2017) utilized cobalt ferrite (CoFe2O4) catalyzed by persulfate for the degradation of benzophenone-3, demonstrating significant removal efficiency and offering a potential method for treating water and wastewaters containing this compound Pan et al., Chemical Engineering Journal, 2017.
Impact on Health and Ecosystems
Benzophenone-3's presence in personal care products and its environmental persistence raise concerns regarding its impact on health and ecosystems. Kim and Choi (2014) conducted a mini-review on the occurrences, toxicities, and ecological risks associated with benzophenone-3, highlighting its endocrine-disrupting capacity and the need for further research on its long-term exposure effects in aquatic ecosystems Kim & Choi, Environment International, 2014.
Novel Applications in Materials Science
Furthermore, innovative applications of benzophenone derivatives in materials science have been explored. Zhai et al. (2007) synthesized sulfonated polyimides using sulfonated diamine monomers derived from benzophenone for direct methanol fuel cell applications. These materials exhibited good solubility, high thermal stability, and promising performance characteristics, underscoring the potential of benzophenone derivatives in the development of advanced materials Zhai et al., Journal of Membrane Science, 2007.
Safety and Hazards
Direcciones Futuras
While specific future directions for 3-(Methylsulfonyl)benzophenone are not available, research into benzophenones is ongoing due to their presence as emerging contaminants in the environment . Their accumulation and stability in the environment, combined with the revealed adverse effects on ecosystems, have triggered significant interest for research .
Propiedades
IUPAC Name |
(3-methylsulfonylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-18(16,17)13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFWZKUKFTYSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(2,5-dioxo-6-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2703847.png)

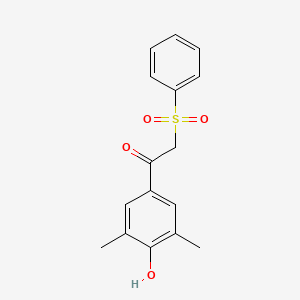


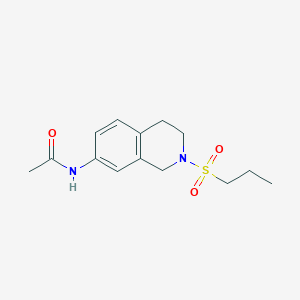
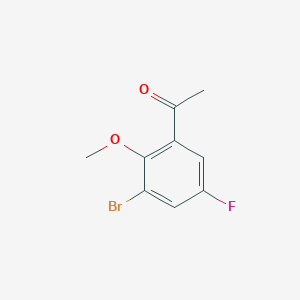
![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2703861.png)
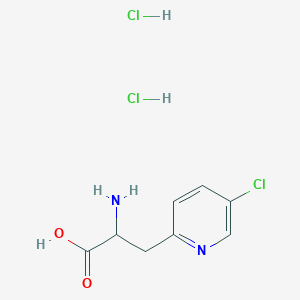

![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)
